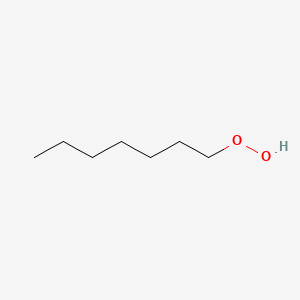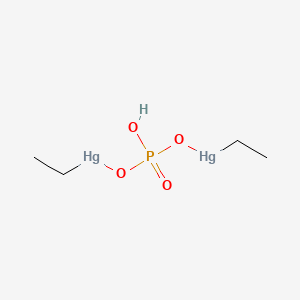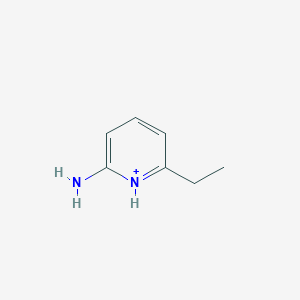
6-Ethylpyridin-1-ium-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethylpyridin-1-ium-2-amine is a pyridinium derivative, characterized by the presence of an ethyl group at the 6th position and an amine group at the 2nd position of the pyridinium ring. Pyridinium compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylpyridin-1-ium-2-amine can be achieved through several methods. One common approach involves the alkylation of 2-aminopyridine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-aminopyridine and ethyl halide (e.g., ethyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or acetonitrile.
Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethylpyridin-1-ium-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products
Oxidation: Pyridinium N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Applications De Recherche Scientifique
6-Ethylpyridin-1-ium-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as ionic liquids and catalysts.
Mécanisme D'action
The mechanism of action of 6-Ethylpyridin-1-ium-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium Salts: Structurally similar compounds with various substituents on the pyridinium ring.
2-Aminopyridine Derivatives: Compounds with different alkyl or aryl groups at the 2-amino position.
Uniqueness
6-Ethylpyridin-1-ium-2-amine is unique due to the presence of both an ethyl group and an amine group on the pyridinium ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H11N2+ |
|---|---|
Poids moléculaire |
123.18 g/mol |
Nom IUPAC |
6-ethylpyridin-1-ium-2-amine |
InChI |
InChI=1S/C7H10N2/c1-2-6-4-3-5-7(8)9-6/h3-5H,2H2,1H3,(H2,8,9)/p+1 |
Clé InChI |
JXKAUUVMXZIJNZ-UHFFFAOYSA-O |
SMILES canonique |
CCC1=[NH+]C(=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



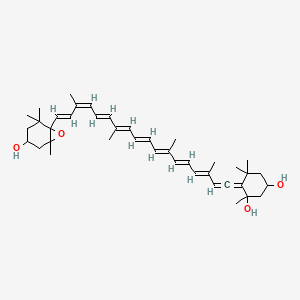

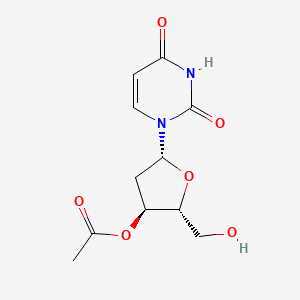


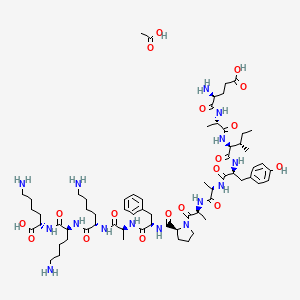
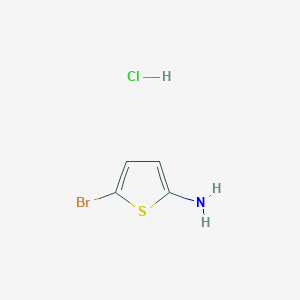


![butyl 2-[2-[2-[[2-hydroxy-4-(N'-hydroxycarbamimidoyl)phenyl]sulfonylamino]ethyl]-5-(2-methylsulfonylphenyl)phenoxy]acetate;hydrochloride](/img/structure/B14755719.png)
![L-Glutamic acid,N-[(phenylmethoxy)carbonyl]-,1,5-bis(1,1-dimethylethyl)ester](/img/structure/B14755726.png)
